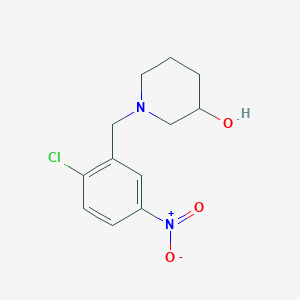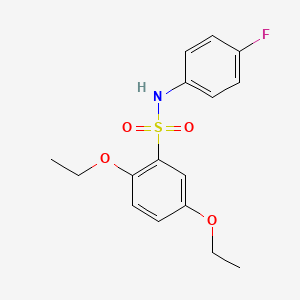
1-(2-chloro-5-nitrobenzyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-5-nitrobenzyl)-3-piperidinol, also known as CNB-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperidinol family, which has been shown to exhibit a wide range of pharmacological activities. CNB-001 has been found to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
作用机制
The neuroprotective effects of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol are thought to be mediated by its ability to modulate multiple signaling pathways in the brain. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. 1-(2-chloro-5-nitrobenzyl)-3-piperidinol also inhibits the production of pro-inflammatory cytokines and upregulates the expression of anti-inflammatory cytokines, leading to a reduction in neuroinflammation.
Biochemical and Physiological Effects:
1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been found to exert a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of glutathione, a key antioxidant molecule, and reduce the levels of reactive oxygen species and lipid peroxidation. 1-(2-chloro-5-nitrobenzyl)-3-piperidinol also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.
实验室实验的优点和局限性
One of the major advantages of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol is its ability to cross the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders. However, its pharmacokinetic properties and potential side effects need to be further studied to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for the research on 1-(2-chloro-5-nitrobenzyl)-3-piperidinol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another potential application is in the treatment of traumatic brain injury and stroke. Further studies are also needed to determine the optimal dosage and administration route for 1-(2-chloro-5-nitrobenzyl)-3-piperidinol, as well as its potential interactions with other drugs.
In conclusion, 1-(2-chloro-5-nitrobenzyl)-3-piperidinol is a promising compound that has demonstrated neuroprotective and anti-inflammatory properties in preclinical studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 1-(2-chloro-5-nitrobenzyl)-3-piperidinol involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzaldehyde with piperidine. This reaction produces the intermediate 1-(2-chloro-5-nitrobenzyl)piperidine, which is then reduced to 1-(2-chloro-5-nitrobenzyl)-3-piperidinol using sodium borohydride.
科学研究应用
1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been extensively studied for its potential therapeutic applications, particularly in the field of neuroprotection. It has been shown to protect neurons from damage caused by oxidative stress, inflammation, and excitotoxicity. In addition, 1-(2-chloro-5-nitrobenzyl)-3-piperidinol has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-12-4-3-10(15(17)18)6-9(12)7-14-5-1-2-11(16)8-14/h3-4,6,11,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWXRBCGOSETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)
